

What is TriSulfo-Cy5.5 DBCO?

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Compound of Interest		
Compound Name:	TriSulfo-Cy5.5 DBCO	
Cat. No.:	B15598588	Get Quote

An In-depth Technical Guide to TriSulfo-Cy5.5 DBCO

Topic: TriSulfo-Cy5.5 DBCO

Content Type: An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.
Introduction

TriSulfo-Cy5.5 DBCO is a sophisticated fluorescent probe designed for high-performance bioconjugation and imaging. It incorporates a near-infrared (NIR) cyanine dye, Cy5.5, which is modified with three sulfonate groups (TriSulfo) to ensure exceptional water solubility and minimize non-specific binding. This dye is further functionalized with a dibenzocyclooctyne (DBCO) group, a key component for copper-free click chemistry. This bioorthogonal reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), allows for the precise and efficient labeling of azide-modified biomolecules in complex biological systems without the need for cytotoxic copper catalysts.[1][2][3] Its properties make it an invaluable tool for applications ranging from fluorescence microscopy and flow cytometry to non-invasive in vivo imaging.[4][5][6]

Core Properties and Quantitative Data



The unique characteristics of **TriSulfo-Cy5.5 DBCO** stem from the synergistic combination of its sulfonated NIR dye core and its highly reactive DBCO moiety. The NIR fluorescence is ideal for deep-tissue imaging due to reduced autofluorescence from biological specimens in this spectral region.[7]

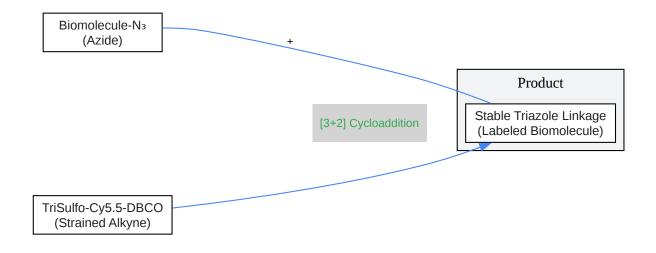
Property	Value
Reactive Group	Dibenzocyclooctyne (DBCO)
Reactive Toward	Azide (-N₃)
Excitation Maximum (\(\lambda\ext{ex}\)	~673 nm
Emission Maximum (λem)	~707 nm
Extinction Coefficient	~250,000 M ⁻¹ cm ⁻¹
Solubility	High in Water, DMSO, DMF
Appearance	Blue Solid

Note: Spectral properties can vary slightly depending on the solvent and conjugation state.

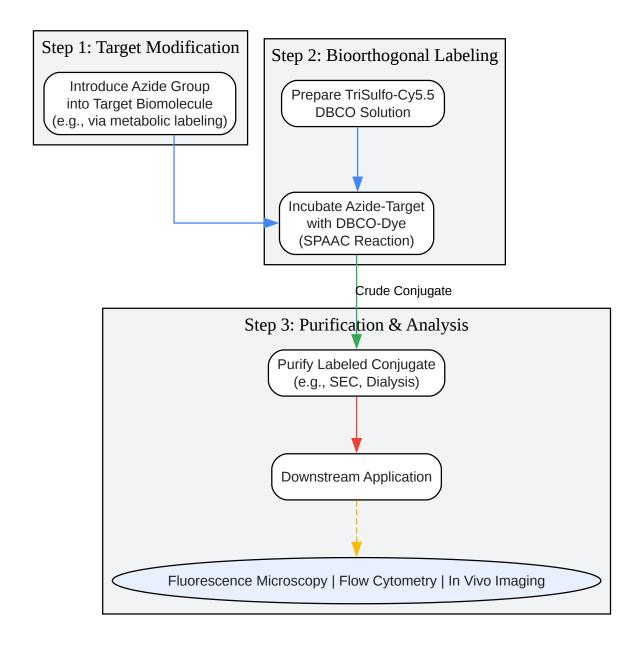
Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The functionality of **TriSulfo-Cy5.5 DBCO** is centered on the SPAAC reaction. The DBCO group contains a highly strained cyclooctyne ring. This ring strain is the driving force of the reaction, significantly lowering the activation energy for the cycloaddition with an azide group. [1][2][8] This allows the reaction to proceed rapidly and with high specificity under physiological conditions (room temperature, aqueous buffer), forming a stable triazole linkage without interfering with native biological processes.[2][9][10]









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